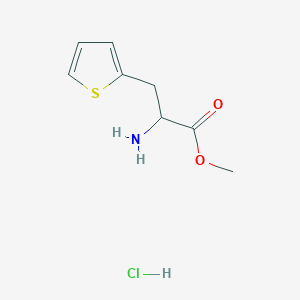

3-(2-thienyl)-D,L-alanine methyl ester hydrochloride

Übersicht

Beschreibung

Molecular Structure Analysis

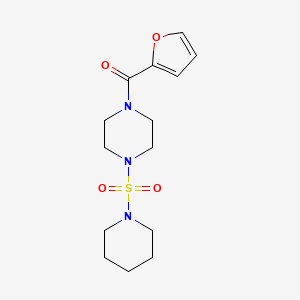

The molecular structure of this compound would include a chiral center at the alpha carbon of alanine, leading to two possible enantiomers (D and L forms). The thiophene ring would contribute to the compound’s aromaticity and potentially its reactivity .Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions. The ester group could be hydrolyzed back to a carboxylic acid or reduced to an aldehyde . The thiophene ring could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. The presence of the ester group could make it more hydrophobic than alanine, while the charged hydrochloride salt could enhance its water solubility .Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis of Thienylalanines

Research by Döbler, Kreuzfeld, Krause, and Michalik (1993) describes the synthesis of optically active 3-thienyl-alanines, including derivatives similar to 3-(2-thienyl)-D,L-alanine methyl ester hydrochloride. These compounds are obtained through the hydrogenation of acrylic acids and their esters with high optical yields, using chiral catalysts. The study's focus on the asymmetric synthesis of thienylalanines emphasizes the potential application of this compound in chiral synthesis and pharmaceuticals (Döbler et al., 1993).

Cyclometalation in Organic Synthesis

Vicente et al. (2009) explored the cyclometalation of amino acid methyl esters, including 3-(2-naphthyl)-d-alanine methyl ester, by reacting with Pd(OAc)2. Although this study does not directly involve this compound, it suggests its potential use in similar cyclometalation processes, contributing to the synthesis of complex organic compounds (Vicente et al., 2009).

Enzymatic Resolution in Stereochemistry

Rao et al. (2009) demonstrated the enzymatic resolution of DL-arylamino acid derivatives, including β-(3-benzo[b]thienyl)-DL-alanine, which is structurally related to this compound. This study highlights the role of such compounds in stereochemistry, particularly in the separation of enantiomers, which is crucial in pharmaceutical research (Rao et al., 2009).

Synthesis of Schiff Bases for Antimicrobial Applications

Al-Omar and Amr (2010) investigated the synthesis of Schiff bases using amino acid methyl esters, including L-alanine methyl ester hydrochloride. The study emphasizes the potential application of this compound in the creation of Schiff bases, which have significant antimicrobial activities (Al-Omar & Amr, 2010).

Thermodynamics of Amino Acid Ester Hydrochlorides

Rak et al. (1990) analyzed the thermal behavior of amino acid ester hydrochlorides, providing insights into the thermodynamics of compounds like this compound. Understanding the thermal properties of such compounds is essential in various chemical processes and stability studies (Rak et al., 1990).

Synthesis of Amino Acid Methyl Ester Hydrochlorides

Sun Lu (2007) explored the synthesis of amino acid methyl ester hydrochlorides, including L-alanine methyl ester hydrochloride. This study's methodology and findings could be applicable to the synthesis and handling of this compound (Sun Lu, 2007).

Eigenschaften

IUPAC Name |

methyl 2-amino-3-thiophen-2-ylpropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S.ClH/c1-11-8(10)7(9)5-6-3-2-4-12-6;/h2-4,7H,5,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOTSVOSIVDVLQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CS1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-3H-2-benzofuran-1-one](/img/structure/B2576440.png)

![N-(4-(2-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-oxoethyl)phenyl)acetamide](/img/structure/B2576444.png)

![3-Methoxy-4-[2-(3-phenoxyphenoxy)ethoxy]benzaldehyde](/img/structure/B2576447.png)

![(Z)-2-Cyano-3-[1-(2-cyanoethyl)indol-3-yl]-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2576448.png)

![N-{3-[7-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl}acetamide](/img/structure/B2576453.png)

![2-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyrazine](/img/structure/B2576459.png)

![3-[(3-Chlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2576463.png)